molecular formula C12H16N2O3 B1595834 Phenylalanyl-alanine CAS No. 80924-58-9

Phenylalanyl-alanine

Cat. No. B1595834
CAS RN: 80924-58-9
M. Wt: 236.27 g/mol
InChI Key: MIDZLCFIAINOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylalanyl-alanine, also known as F-a dipeptide or phe-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Phenylalanyl-alanine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Phenylalanyl-alanine has been primarily detected in feces.

Scientific Research Applications

Probe for Peptide Transporter 1

L-Phenylalanyl-Ψ[CS-N]-l-alanine (Phe-Ψ-Ala), a thiourea dipeptide, has been evaluated as a probe for peptide transporter 1 (PEPT1). It exhibits high affinity and metabolic stability, making it a useful non-radioactive probe for studying PEPT1, potentially aiding in predicting drug-drug interactions mediated by PEPT1 both in vitro and in vivo (Arakawa et al., 2014).

Molecular Arrangement in Crystal Structure

The crystal structure of L-phenylalanyl-L-alanine dihydrate reveals a new type of molecular arrangement for dipeptides. In this structure, L-Phe and L-Ala side chains aggregate into hydrophobic columns within a hydrogen-bond network, contributing to our understanding of dipeptide structural behavior (Görbitz, 2001).

Genetic Code Exploration

Research involving a mutant yeast phenylalanine transfer RNA with a modified anticodon demonstrates the feasibility of altering the genetic code in Escherichia coli. This alteration enabled efficient replacement of phenylalanine by L-3-(2-naphthyl)alanine at specific codons, providing insights into genetic code manipulation (Kwon, Kirshenbaum, & Tirrell, 2003).

Aggregation and Toxicity of Phenylalanine

Studies on phenylalanine oligomers and fibrils, related to Phenylketonuria, reveal their assembly mechanism and cytotoxic properties. This research enhances our understanding of the molecular basis of Phenylketonuria and the potential for targeted therapeutic strategies (Do, Kincannon, & Bowers, 2015).

Antimicrobial Applications

Research on Phenylalanyl tRNA synthetase (PheRS) substrate mimics has led to the design, synthesis, and evaluation of novel compounds for antimicrobial purposes. This highlights the potential of PheRS as a target for developing new antimicrobial agents (Noureldin et al., 2022).

Interaction with Micelles

Research on the interaction of alanyl-phenylalanyl-alanine with cesium perfluorooctanoate micelles contributes to understanding peptide-micelle interactions, a crucial aspect in studying peptide behavior in various environments (Pizzanelli, Forte, Monti, & Schweitzer‐Stenner, 2008).

properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZLCFIAINOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001642
Record name N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylalanyl-alanine

CAS RN

80924-58-9
Record name NSC524461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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